molecular formula C19H19N5O2 B4460812 N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

Cat. No. B4460812
M. Wt: 349.4 g/mol
InChI Key: LIYWJVQWKPEMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea, also known as MPAP, is a synthetic compound used in scientific research. It is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in the regulation of blood pressure, platelet aggregation, and smooth muscle relaxation. MPAP has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.

Mechanism of Action

N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea inhibits sGC by binding to its heme moiety and preventing the activation of the enzyme by NO or other activators. This leads to a decrease in the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates the vasodilatory, antiplatelet, and antiproliferative effects of NO. N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has a higher affinity for the oxidized form of sGC, which is prevalent in pathological conditions such as hypertension and heart failure.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has been shown to have several biochemical and physiological effects in vitro and in vivo. It reduces the activity of platelets, smooth muscle cells, and fibroblasts, which are involved in the pathogenesis of cardiovascular diseases. N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea also decreases the proliferation and migration of cancer cells by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway. In addition, N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has been found to increase the bioavailability of NO in the endothelium, which improves vascular function and reduces oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and is compatible with various assays and techniques. However, N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary before using N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea in experiments.

Future Directions

There are several future directions for the research on N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea and its potential therapeutic applications. One direction is to develop more potent and selective sGC inhibitors that can target specific isoforms and subunits of the enzyme. Another direction is to explore the combination of sGC inhibitors with other drugs or therapies for synergistic effects. Additionally, the use of N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea in animal models of cancer and pulmonary hypertension could provide valuable insights into its clinical efficacy and safety. Finally, the development of new methods for the synthesis and formulation of N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea could facilitate its translation into clinical use.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has been used in various scientific research studies to investigate the role of sGC in different physiological and pathological conditions. It has been shown to enhance the antiplatelet effects of nitric oxide (NO) donors, reduce blood pressure in animal models of hypertension, and inhibit the growth of cancer cells in vitro and in vivo. N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea has also been used to study the mechanism of action of sGC activators and stimulators, which are potential therapeutic agents for cardiovascular diseases.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-7-12-18(24-23-13)20-14-8-10-15(11-9-14)21-19(25)22-16-5-3-4-6-17(16)26-2/h3-12H,1-2H3,(H,20,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYWJVQWKPEMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.